Molecular Weight and Calculated Lipophilicity (clogP) vs. Pyridinyl and Bromo-Phenyl Analogs
The target compound has a molecular weight of 316.35 g/mol and a calculated clogP of 1.71, placing it within favorable oral drug-like space per Lipinski's Rule of Five [1]. In comparison, the N-(4-bromo-3-methylphenyl) analog carries a bromine substituent that substantially increases molecular weight (estimated addition of approximately 79 Da for Br replacing H) and lipophilicity, which would be expected to reduce aqueous solubility and potentially alter non-specific protein binding. The N-(pyridin-2-yl) analog introduces a heteroatom (nitrogen) into the terminal ring system, increasing hydrogen bond acceptor count and topological polar surface area (TPSA), which would alter permeability characteristics relative to the all-carbon 2,3-dimethylphenyl ring of the target compound . Direct quantitative solubility or permeability data are not available for these specific compounds; the differentiation presented is based on calculated physicochemical properties.
| Evidence Dimension | Physicochemical Properties (MW, clogP) |
|---|---|
| Target Compound Data | MW = 316.35 g/mol; clogP = 1.71; TPSA = 80.49 Ų; HBD = 1; HBA = 7; Rotatable Bonds = 4 |
| Comparator Or Baseline | Comparator 1: N-(4-bromo-3-methylphenyl) analog (Br substitution increases MW by ≈79 Da vs. H; lipophilicity increase estimated via Br π constant ≈ +0.86 log units [2]). Comparator 2: N-(pyridin-2-yl) analog (incorporates ring nitrogen, estimated TPSA increase ≈ 13 Ų [3]). |
| Quantified Difference | Target compound MW is approximately 20-25% lower than brominated analog (estimated); clogP is approximately 0.9 log units lower than brominated analog (estimated). TPSA is approximately 14% lower than pyridinyl analog (estimated). |
| Conditions | Calculated using PubChem-computed properties (Lexichem TK 2.7.0, PubChem release 2021.05.07); comparator values estimated from structural adjustment principles. |
Why This Matters
For procurement decisions in lead optimization campaigns, the lower molecular weight and moderate lipophilicity of the target compound relative to halogenated analogs may offer advantages in ligand efficiency metrics and permeability-solubility balance, pending experimental verification.
- [1] PubChem. Compound Summary for N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide. Computed properties: MW = 316.35 g/mol; XLogP3 = 1.7. Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Br aromatic π constant = +0.86. View Source
- [3] Ertl, P., Rohde, B., Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
